4-(2-Hydroxyethyl)aminoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(quinolin-4-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-8-7-13-11-5-6-12-10-4-2-1-3-9(10)11/h1-6,14H,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIWTWUMJZEMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443690 | |
| Record name | 4-(2-Hydroxyethyl)aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116289-25-9 | |
| Record name | 4-(2-Hydroxyethyl)aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 4 2 Hydroxyethyl Aminoquinoline and Analogues
Established Synthetic Routes to 4-(2-Hydroxyethyl)aminoquinoline
The synthesis of the this compound scaffold is primarily achieved through the strategic coupling of a quinoline (B57606) core with an amino-alcohol side chain. The most prevalent precursor for this process is a quinoline ring activated at the 4-position, typically with a halogen leaving group.
Conventional Condensation and Coupling Reactions
The most fundamental and widely employed method for synthesizing 4-aminoquinolines, including the hydroxyethyl (B10761427) derivative, is the nucleophilic aromatic substitution (SNAr) reaction. nih.govfrontiersin.org This approach typically involves the reaction of a 4-chloroquinoline (B167314) with a primary amine, in this case, 2-aminoethanol. The carbon at the 4-position of the quinoline ring is susceptible to nucleophilic attack by the amine, leading to the displacement of the chlorine atom. nih.gov
These reactions are often conducted under conventional heating (reflux) conditions. mdpi.com The choice of solvent can be critical, with various protocols utilizing alcohols or aromatic solvents. mdpi.com In many instances, when a primary amine like 2-aminoethanol is used as the nucleophile, an additional base is not required, as the amine reactant can also serve to neutralize the liberated hydrochloric acid. nih.gov However, the conditions often require elevated temperatures and several hours of reaction time to achieve satisfactory yields. mdpi.com A general two-step method involves first synthesizing the appropriately substituted 4-chloroquinoline, which is then purified before reacting with the desired amine side chain. ucsf.edu
Microwave-Assisted Synthesis Protocols
To overcome the limitations of long reaction times and high energy consumption associated with conventional heating, microwave-assisted synthesis has emerged as a powerful alternative. nih.govmdpi.com Microwave irradiation significantly accelerates the reaction, drastically reducing the time required from hours to mere minutes (typically 20-30 minutes). nih.gov This technique offers improved energy efficiency and often leads to cleaner reactions with higher product yields, reaching up to 95% in some cases. nih.govmdpi.com
The synthesis of N-arylheterocyclic substituted-4-aminoquinolines has been successfully demonstrated using microwave irradiation with 2-propanol as a solvent. nih.gov For the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline (B193633) and various amines, dimethyl sulfoxide (B87167) (DMSO) has been found to be a more effective solvent than ethanol (B145695) or acetonitrile (B52724) at temperatures between 140°C and 180°C. nih.gov These protocols highlight the efficiency and broad applicability of microwave assistance in synthesizing this class of compounds, aligning with the principles of green chemistry by reducing energy consumption and reaction times. mdpi.com
Table 1: Comparison of Synthetic Protocols for 4-Aminoquinoline (B48711) Derivatives
| Method | Typical Conditions | Reaction Time | Yield | Key Advantages |
|---|---|---|---|---|
| Conventional Heating | Reflux in aromatic solvents or alcohols. mdpi.com | Several hours. mdpi.com | Moderate to Good. ucsf.edu | Established, well-understood methodology. |
| Microwave-Assisted | DMSO or 2-propanol solvent, 90-180°C. nih.govmdpi.comnih.gov | 20-120 minutes. nih.govmdpi.com | Good to Excellent (up to 95%). nih.govmdpi.com | Reduced reaction time, energy efficiency, higher yields. mdpi.comfrontiersin.org |
Strategies for N-Alkylation and Side Chain Modifications
Further diversification of the this compound scaffold can be achieved through subsequent chemical modifications. These strategies focus on altering the side chain to modulate the compound's properties. N-alkylation and other side chain modifications are common approaches. For instance, in the synthesis of hydroxychloroquine (B89500) analogues, the core structure is often built by coupling a 4,7-dichloroquinoline with a more complex amino alcohol side chain, such as 5-[N-ethyl-N-(2-hydroxyethyl)amino]-2-aminopentane. scholaris.ca
This demonstrates a strategy where the "side chain" is pre-fabricated with desired alkyl groups before being coupled to the quinoline ring. Alternatively, modifications can be performed on the fully formed molecule. The terminal hydroxyl group of the 2-hydroxyethyl moiety offers a reactive site for esterification or etherification, while the secondary amine on the quinoline ring can potentially undergo further alkylation, although this may be sterically hindered or require specific catalytic conditions. For example, the synthesis of an ester derivative has been shown by reacting a similar compound, 2-(1-hydroxyethyl)-4,7-dichloroquinoline, with acetyl chloride. scholaris.ca
Preparation of Hybrid Quinoline Scaffolds Incorporating 2-Hydroxyethylamino Moieties
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially enhanced or synergistic activities. researchgate.net The 4-aminoquinoline scaffold is a popular building block for creating such hybrids. nih.gov The 2-hydroxyethylamino side chain provides a versatile linker or point of attachment for this purpose.
Various synthetic strategies are employed to create these complex structures:
One-Pot Syntheses: The Vilsmeier-Haack reaction has been used to formylate quinoline hydrazones, which then act as precursors in one-pot reactions with other components to build pyrazole-pyridine-based quinoline hybrids. nih.gov
Condensation Reactions: Knoevenagel condensation of a quinoline-carbaldehyde with other cyclic ketones, catalyzed by copper nanoparticles, has been used to generate quinoline-acridine hybrids. nih.gov
Multicomponent Reactions (MCRs): The Ugi four-component reaction is a powerful tool for creating complex molecules from simple starting materials in a single step, and has been used to synthesize hybrids based on the aminoquinoline pharmacophore. acs.orgnih.gov
These methods allow for the functionalization at various positions on the quinoline ring, creating diverse hybrid structures. nih.gov
Table 2: Examples of Hybrid Scaffolds Linked to Quinoline
| Quinoline Hybrid Type | Linked Scaffold | Synthetic Method Mentioned |
|---|---|---|
| Quinoline-Acridine nih.gov | Acridine | Knoevenagel Condensation |
| Quinoline-Pyrazole-Pyridine nih.gov | Pyrazole, Pyridine | Vilsmeier-Haack, One-Pot Synthesis |
| Quinoline-Thiazolidinone researchgate.net | Thiazolidinone | Multistep Synthesis |
| Quinoline-Dihydropyrimidinone researchgate.net | Dihydropyrimidinone | Multistep Synthesis |
| Quinoline-Triazino-Indole acs.org | Triazino-Indole | Multistep Synthesis |
Green Chemistry Principles in 4-Aminoquinoline Synthesis
The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of quinoline derivatives. mdpi.comacs.orgnih.gov A major advancement in this area is the widespread adoption of microwave-assisted synthesis, which directly addresses the principle of "Design for Energy Efficiency" by significantly lowering energy consumption and shortening reaction times compared to conventional heating. mdpi.com
Other green chemistry principles applied in this context include:
Waste Prevention: The development of one-pot syntheses and multicomponent reactions (MCRs), such as the Ugi reaction, improves atom economy and reduces the waste generated from isolating intermediates. acs.orgnih.gov
Safer Solvents and Auxiliaries: Research focuses on minimizing the use of hazardous solvents. Some microwave-assisted syntheses can be performed under solvent-free conditions, representing an ideal green approach. mdpi.comacs.org When solvents are necessary, greener alternatives are sought.
Catalysis: The use of catalysts, such as copper nanoparticles or palladium complexes, is preferred over stoichiometric reagents because they are more efficient and generate less waste. nih.govnih.gov This aligns with the principle of "Catalysis."
By embracing these principles, chemists can develop more sustainable and environmentally friendly routes to this compound and its derivatives. mdpi.comacs.org
Preclinical Biological Activities of 4 2 Hydroxyethyl Aminoquinoline and Analogues
Antimalarial Efficacy Studies
The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, has spurred continuous efforts to discover and develop novel antimalarial agents. The 4-aminoquinoline (B48711) core remains a critical pharmacophore in this endeavor.
Derivatives of 4-aminoquinoline have consistently demonstrated potent activity against chloroquine-sensitive (CQS) strains of P. falciparum. For instance, novel 4-aminoquinoline analogues, TDR 58845 and TDR 58846, exhibited low nanomolar 50% inhibitory concentrations (IC50s) against the CQS lines 3D7 and D6, with activities equivalent to chloroquine (B1663885) (IC50s < 12 nM). nih.gov Similarly, in a study of 4-aminoquinoline-triazolopyrimidine hybrids, potent activity was observed against the CQS 3D7 strain. nih.govnih.gov The strategic modification of the 4-aminoquinoline structure, such as the incorporation of a cyclen moiety, has also yielded compounds with significant potency against CQS strains. usda.gov One such cyclen analogue displayed an IC50 of 7.5 nM against the D6 clone, comparable to artemisinin (B1665778) and more potent than chloroquine. usda.gov
**Table 1: In Vitro Activity of 4-Aminoquinoline Analogues against Chloroquine-Sensitive *P. falciparum***
| Compound/Analogue Type | Strain | IC50 (nM) | Reference |
|---|---|---|---|
| TDR 58845 | 3D7, D6 | < 12 | nih.gov |
| TDR 58846 | 3D7, D6 | < 12 | nih.gov |
| Triazolopyrimidine-4-aminoquinoline hybrid (8e) | 3D7 | 170 | nih.govnih.govresearchgate.net |
| Cyclen-4-aminoquinoline analogue (Compound 4) | D6 | 7.5 | usda.gov |
| 4-Aminoquinoline hydrazone analogue (Compound 2) | 3D7 | Maintained activity similar to K1 strain | nih.gov |
A primary focus of 4-aminoquinoline research is to overcome chloroquine resistance. Numerous studies have reported analogues with impressive activity against chloroquine-resistant (CQR) strains. For example, two novel 4-aminoquinoline derivatives, TDR 58845 and TDR 58846, were effective against the CQR reference clone W2 and multidrug-resistant isolates from Southeast Asia, with IC50 values ranging from 5.52 to 89.8 nM. nih.gov The modification of the side chain of 4-aminoquinolines has been a successful strategy, with certain synthesized compounds retaining activity against CQR isolates. researchgate.net
A series of 4-aminoquinoline hydrazone analogues were tested against the multidrug-resistant K1 strain of P. falciparum, with IC50 values in the low micromolar to nanomolar range. nih.gov Specifically, after a 72-hour cycle, the IC50 values ranged from 0.026 to 0.219 μM. nih.gov Furthermore, a cyclen analogue of chloroquine, which demonstrated potent activity against CQS strains, was also highly effective against the CQR W2 clone with an IC50 of 19.2 nM. usda.gov Predictive models for a series of 4-aminoquinoline analogues active against the CQR K1 strain have been developed to help identify characteristics that enhance activity. nih.gov These models suggest that features enabling accumulation in the parasite's food vacuole are key determinants of activity. nih.gov
**Table 2: In Vitro Activity of 4-Aminoquinoline Analogues against Chloroquine-Resistant *P. falciparum***
| Compound/Analogue Type | Strain | IC50 | Reference |
|---|---|---|---|
| TDR 58845 | W2, multidrug-resistant isolates | 5.52 - 89.8 nM | nih.gov |
| TDR 58846 | W2, multidrug-resistant isolates | 5.52 - 89.8 nM | nih.gov |
| 4-Aminoquinoline hydrazone analogues | K1 | 0.026 - 0.219 µM (72h cycle) | nih.gov |
| Cyclen-4-aminoquinoline analogue (Compound 4) | W2 | 19.2 nM | usda.gov |
| Isoindoline-dione-4-aminoquinoline (propyl chain, hydroxyethyl (B10761427) piperazine) | W2 | 0.006 µM | nih.gov |
| Triazolopyrimidine-4-aminoquinoline hybrid (8e) | W2 | 0.20 µM | nih.govnih.govresearchgate.net |
The development of hybrid molecules incorporating the 4-aminoquinoline core with other pharmacophores has led to highly potent antimalarial agents.
Isoindoline-dione-4-aminoquinolines: The synthesis of cycloalkyl amine substituted isoindoline-1,3-dione-4-aminoquinolines has yielded compounds with significant antiplasmodial activity. nih.gov One particular derivative, featuring a propyl chain and a hydroxyethyl piperazine (B1678402) moiety, was found to be exceptionally potent against the CQR W2 strain of P. falciparum, with an IC50 value of 0.006 μM. nih.gov Heme-binding studies suggest that these compounds, like other 4-aminoquinolines, may exert their effect by inhibiting heme polymerization. nih.gov
Triazolopyrimidine Hybrids: A multitargeted approach involving the synthesis of hybrids based on triazolopyrimidine and 4-aminoquinoline has also been fruitful. nih.govnih.govacs.org These hybrids were evaluated against both CQS (3D7) and CQR (W2) P. falciparum strains and were identified as the most potent in the series. nih.govnih.gov The active compounds were suggested to work through multiple mechanisms, including inhibition of hemozoin formation and targeting parasitic enzymes. nih.gov One of the most promising hybrids demonstrated an IC50 of 0.20 μM against the resistant strain. researchgate.net
Antibacterial Properties
In addition to their well-established antimalarial effects, 4-aminoquinoline derivatives have been investigated for their potential as antibacterial agents, showing promise against challenging pathogens.
The emergence of MRSA as a significant public health threat has necessitated the search for new antibacterial agents. Quinolone derivatives have been a focus of this research. A review of quinoline (B57606) derivatives as anti-MRSA agents highlights that several compounds from this class have demonstrated potent activity. nih.gov For example, certain quinoline derivatives were found to be highly potent, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL, which is significantly more potent than standard drugs like berberine (B55584) and methicillin. nih.gov Another series of quinoline derivatives showed potent anti-MRSA activity with MIC values as low as 1 µg/mL against multiple MRSA strains. nih.gov The incorporation of a triazole ring into the quinolone structure has also been shown to improve antimicrobial activity, with one such compound exhibiting an MIC of 0.5 µg/mL against MRSA. nih.gov
Research has also explored the broader antibacterial potential of quinoline derivatives. A series of these compounds were synthesized and evaluated as broad-spectrum antibacterial agents, displaying good activity against both Gram-positive and Gram-negative bacteria. nih.gov One derivative of ciprofloxacin (B1669076) emerged as a particularly potent agent with an MIC value of 8 µg/mL against the MRSA strain ATCC33591. nih.gov While much of the research on the antibacterial properties of quinolones has focused on fluoroquinolones, the underlying quinoline scaffold present in 4-(2-Hydroxyethyl)aminoquinoline is a key component of these broad-spectrum agents.
Antifungal Activity Investigations
The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents. who.int The World Health Organization has highlighted the sparse preclinical pipeline for new antifungals. who.int In this context, quinoline derivatives have been explored for their potential antifungal properties. nih.gov
A study on new fluorinated quinoline analogues demonstrated their antifungal activity against a panel of ten phytopathogenic fungi. nih.gov While these were not direct analogues of this compound, the research supports the general potential of the quinoline core in developing antifungal compounds. For instance, compounds 2b , 2e , 2f , 2k , and 2n showed significant activity (>80%) against Sclerotinia sclerotiorum, and compound 2g was effective against Rhizoctonia solani. nih.gov Another study found that some psoralen (B192213) derivatives exhibited notable antifungal activity against Botrytis cinerea and Rhizoctonia solani. mdpi.com These findings, although not directly on this compound, underscore the promise of related heterocyclic structures in antifungal research.
Anticancer Potency
In Vitro Cytotoxicity against Various Cancer Cell Lines
The 4-aminoquinoline structure is a key pharmacophore in the design of new anticancer agents. documentsdelivered.com For over five decades, chloroquine, a well-known 4-aminoquinoline, has demonstrated cytotoxicity against tumor cells in vitro. nih.gov More recent studies have focused on elucidating the mechanisms of cell death induced by these compounds, which often involves lysosomal-mediated pathways. nih.gov
Several studies have synthesized and evaluated the cytotoxic effects of various 4-aminoquinoline derivatives against human cancer cell lines. documentsdelivered.comresearchgate.netnih.gov In one such study, a series of 4-aminoquinoline derivatives were tested on MCF7 and MDA-MB-468 human breast tumor cell lines. documentsdelivered.comnih.gov The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was identified as the most active in the series, showing particular potency against MDA-MB-468 cells. documentsdelivered.comnih.gov Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine , was more effective against MCF-7 cells than chloroquine. documentsdelivered.comnih.gov
Further research on a novel indoloquinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) , demonstrated its cytotoxic activity against several cancer cell lines. mdpi.com The IC50 values were determined to be 3.3 µg/mL for HepG2 (hepatocellular carcinoma), 23 µg/mL for HCT-116 (colon carcinoma), 3.1 µg/mL for MCF-7 (breast cancer), and 9.96 µg/mL for A549 (lung cancer) cells. mdpi.com These findings highlight the potential of developing potent anticancer agents by modifying the 4-aminoquinoline scaffold.
Interactive Table: In Vitro Cytotoxicity of 4-Aminoquinoline Analogues
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Data not specified |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Data not specified |
| BAPPN | HepG2 | 3.3 |
| BAPPN | HCT-116 | 23 |
| BAPPN | MCF-7 | 3.1 |
| BAPPN | A549 | 9.96 |
Inhibition of Key Cancer-Related Enzymatic Targets (e.g., PI3Kα)
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway that, when abnormally activated, promotes cancer cell proliferation, migration, and invasion. nih.gov Therefore, PI3Kα has become a significant target for the development of anticancer drugs. nih.gov
Quinazoline (B50416) derivatives, which share structural similarities with quinolines, have been identified as a new chemotype for isoform-selective PI3Kα inhibition. nih.gov For example, Gefitinib, a 4-anilinoquinazoline (B1210976) derivative, is a known tyrosine kinase inhibitor. nih.gov Research into hybrid molecules combining quinazoline and 2-indolinone structures has led to the discovery of potent and highly selective PI3Kα inhibitors. nih.gov While direct studies on this compound's effect on PI3Kα are not available, the activity of related heterocyclic compounds suggests this could be a promising area for future investigation. The specific inhibitor LY294002, a morpholine-substituted chromone, has been shown to abolish PI3K activity, indicating that diverse heterocyclic structures can target this enzyme. nih.gov
Antiviral Applications
The 4-aminoquinoline scaffold has been investigated for its antiviral properties. frontiersin.org Chloroquine and hydroxychloroquine (B89500), for instance, have been proposed for the treatment of various viral infections due to their observed antiviral effects in cell cultures. nih.gov
A study focused on the one-pot synthesis of 2-substituted 4-aminoquinolines and their evaluation against the influenza A/Puerto Rico/8/34 (H1N1) virus in MDCK cells. researchgate.net This research identified nine analogues with good virus-inhibiting activity and favorable toxicity profiles. researchgate.net Among these, two compounds, 3a (IC50: 1.7 μM) and 3l (IC50: 4.0 μM), were highlighted as promising anti-influenza hits for further structural optimization. researchgate.net This demonstrates the potential of the 4-aminoquinoline core structure in the development of novel antiviral agents.
Antiprotozoal Activities Beyond Malaria (e.g., Leishmanicidal Activity)
Leishmaniasis is a significant neglected tropical disease with a pressing need for new, effective treatments. nih.govresearchgate.net The 4-aminoquinoline scaffold has emerged as a promising starting point for the design of leishmanicidal agents. frontiersin.orgnih.govresearchgate.net
Research has shown that 4-aminoquinaldine (B107616) compounds are effective against Leishmania parasites. nih.gov In one study, compounds PP-9 and PP-10 were potent inhibitors of L. donovani promastigotes, with IC50 values of 0.50 μM and 0.47 μM, respectively. nih.gov It has been suggested that the presence of a basic terminal amine is crucial for the leishmanicidal activity of amodiaquine (B18356) analogues. nih.gov
Furthermore, novel 4-amino-7-chloroquinoline-based compounds have shown significant activity against both promastigote and intracellular amastigote forms of Leishmania infantum, with IC50 values below 1 μM. unimi.it The mechanism of action for some of these compounds involves the inhibition of the parasite's energy metabolism. unimi.it A cyclen analogue of chloroquine, compound 4 , also demonstrated potent in vitro inhibitory activity against Leishmania donovani promastigotes with an IC50 of 7.1 µM. usda.gov
Interactive Table: Leishmanicidal Activity of 4-Aminoquinoline Analogues
| Compound | Leishmania Species | Form | IC50 (µM) |
| PP-9 | L. donovani | Promastigote | 0.50 |
| PP-10 | L. donovani | Promastigote | 0.47 |
| Compound 4 | L. donovani | Promastigote | 7.1 |
| 4-amino-7-chloroquinoline derivatives | L. infantum | Promastigote & Amastigote | < 1 |
Anti-inflammatory Effects (e.g., Lipoxygenase Inhibition)
Inflammation is a complex biological response, and enzymes like lipoxygenase (LOX) play a key role in mediating this process. nih.gov Inhibition of LOX can reduce the production of pro-inflammatory leukotrienes, thus exerting an anti-inflammatory effect. nih.govrsc.org
The 4-aminoquinoline scaffold has been associated with anti-inflammatory properties. frontiersin.org While direct studies on the lipoxygenase inhibitory activity of this compound are limited, research on related compounds provides valuable insights. For instance, a series of benzothiazole-based thiazolidinones were investigated for their anti-inflammatory and LOX inhibitory activities. nih.gov Compound #3 from this series was the most potent, with a LOX inhibitory IC50 of 13 μM. nih.gov This suggests that heterocyclic structures can be effective LOX inhibitors. Further research is needed to specifically evaluate the potential of this compound and its direct analogues as anti-inflammatory agents targeting the lipoxygenase pathway.
Antioxidant Profile
Direct in vitro antioxidant studies quantifying the radical scavenging activity or metal chelation properties of This compound are not extensively available in the reviewed scientific literature. However, research on its close analogue, Hydroxychloroquine (HCQ) , which features a 7-chloro substituent and a more complex N-alkyl side chain incorporating the 2-hydroxyethyl moiety, provides some context on the potential antioxidant behavior of this class of compounds.
Studies investigating the interaction of HCQ with free radicals have been conducted. Research using electron pulse radiolysis to study the degradation of HCQ by hydroxyl radicals (•OH) and hydrated electrons (eaq-) found that the compound degrades faster when reacting with •OH radicals. nih.govnih.gov This degradation could be significantly slowed by the presence of known antioxidants like ascorbic acid and gallic acid, suggesting that HCQ itself may not be a potent primary antioxidant for scavenging these reactive species. nih.govnih.gov
The broader class of quinoline derivatives has been a subject of antioxidant research. For instance, certain 4-hydroxy-2-quinolinone carboxamide derivatives have demonstrated notable antioxidant activity. In one study, carboxamides 3c and 3d , which both contain a hydroxyethyl group, exhibited satisfactory activity in an in vitro antioxidant assay. malariaworld.org Specifically, these compounds showed the following inhibition of lipid peroxidation:
| Compound | Inhibition of Lipid Peroxidation (%) |
| 3c | 76.9% |
| 3d | 66.6% |
It is important to note that these compounds, while containing a hydroxyethyl group, belong to the 4-hydroxy-2-quinolinone class and are structurally distinct from 4-aminoquinolines.
Other research on different quinoline structures, such as 7-chloro-N-(arylselanyl)quinolin-4-amines, has shown significant antioxidant potential in various assays, including DPPH, ABTS, and NO radical inhibition. researchgate.net This highlights that the antioxidant capacity of quinoline derivatives is highly dependent on the specific substitution pattern on the quinoline ring and the nature of the side chains.
Molecular Mechanisms of Action of 4 2 Hydroxyethyl Aminoquinoline and Analogues
Interaction with Heme and Inhibition of Hemozoin Formation
A cornerstone of the antimalarial action of 4-aminoquinolines is their interference with heme detoxification within the malaria parasite, Plasmodium falciparum. esr.ie During its life stage inside red blood cells, the parasite digests vast amounts of the host's hemoglobin for amino acids. esr.ie This process releases toxic, soluble heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, insoluble crystal called hemozoin. esr.ienih.gov
4-aminoquinoline (B48711) compounds, being weak bases, accumulate to high concentrations in the parasite's acidic digestive vacuole. nih.govmdpi.comimrpress.com Here, they form a complex with heme, a process driven by π-π stacking interactions between the quinoline (B57606) ring and the porphyrin ring of heme. taylorandfrancis.comnih.gov This complex formation prevents the heme molecules from being incorporated into the growing hemozoin crystal. taylorandfrancis.comnih.gov The resulting buildup of free or complexed heme leads to oxidative stress and membrane damage, ultimately causing parasite death. esr.ienih.gov The efficacy of this mechanism is strongly linked to the drug's ability to inhibit the formation of β-hematin (the synthetic form of hemozoin), and studies consistently show that potent 4-aminoquinoline analogues are effective inhibitors of this process. plos.orgnih.govnih.gov Computational docking studies have further elucidated these interactions, showing favorable binding energies between 4-aminoquinoline derivatives and heme. nih.govplos.org
Target-Specific Inhibition Mechanisms
Beyond their primary antimalarial action related to heme, 4-aminoquinoline derivatives exhibit inhibitory effects on a range of specific enzymes in both pathogens and their hosts.
In bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), resistance to β-lactam antibiotics is conferred by the mecA gene, which produces Penicillin Binding Protein 2a (PBP2a). nih.govnih.gov This enzyme has a low affinity for β-lactams, allowing cell wall synthesis to continue even in their presence. nih.govspringermedizin.de While the quinolone class of antibiotics (structurally distinct from 4-aminoquinolines) are known antibacterial agents, research has also explored quinoline derivatives as potential anti-MRSA agents. nih.gov Some studies have focused on designing hybrid molecules that could interact with PBP2a. nih.govmdpi.com Although direct evidence for 4-(2-Hydroxyethyl)aminoquinoline is scarce, the broader quinoline scaffold is considered a versatile base for developing new inhibitors that could potentially target PBP2a and restore the efficacy of antibiotics against MRSA. nih.govmdpi.com
Chloroquine (B1663885) resistance in P. falciparum is primarily linked to mutations in the P. falciparum Chloroquine Resistance Transporter (PfCRT), a protein on the parasite's digestive vacuole membrane. nih.govnih.gov These mutations enable the transporter to efflux the drug, reducing its concentration at the site of action. nih.govnih.gov Newer 4-aminoquinoline analogues have been developed that retain activity against chloroquine-resistant strains, suggesting they may either evade recognition by the mutated PfCRT or directly inhibit its transport function. nih.govnih.govnih.gov Some compounds have been shown to interfere with PfCRT-mediated transport, indicating a direct interaction. nih.govnih.gov
Another critical enzyme for the parasite is Dihydroorotate Dehydrogenase (PfDHODH), which is essential for the de novo synthesis of pyrimidines, the building blocks of DNA and RNA. nih.govlu.se As parasites cannot salvage pyrimidines from their host, inhibiting PfDHODH is a validated antimalarial strategy. lu.se Several quinoline derivatives have been identified as potent inhibitors of PfDHODH, making this a plausible secondary mechanism of action for this class of compounds. nih.govsemanticscholar.org
The biological activity of quinoline derivatives extends to modulating host enzymes, indicating potential for anti-inflammatory applications. Lipoxygenases (LOX) are enzymes that play a role in inflammatory pathways by producing leukotrienes from arachidonic acid. nih.govresearchgate.netresearchgate.net A series of novel substituted quinolines have been synthesized and shown to be potent inhibitors of 5-lipoxygenase (5-LOX). nih.govisc.ac The proposed mechanism for some inhibitors involves interacting with the non-heme iron atom within the enzyme's active site. nih.gov This suggests that compounds like this compound could possess anti-inflammatory properties by targeting such host enzymes.
The antibacterial effects of the broader quinolone class are famously linked to the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.govmdpi.com These drugs stabilize the enzyme-DNA complex, leading to lethal double-strand breaks in the bacterial chromosome. nih.govmdpi.com While the classic quinolone antibiotics are structurally different from 4-aminoquinolines, the shared heterocyclic core suggests a potential, though less studied, for interaction with these topoisomerases.
Dihydrofolate reductase (DHFR) is another vital bacterial enzyme, critical for the folic acid pathway that produces precursors for nucleotide synthesis. mdpi.commdpi.comresearchgate.net Hybrid compounds combining a 4-aminoquinoline moiety with a known DHFR inhibitor scaffold have been designed to have a dual mode of action, targeting both heme polymerization and folate biosynthesis in parasites. mdpi.comnih.gov This highlights the potential for quinoline derivatives to inhibit bacterial DHFR as well.
Cellular Accumulation and Subcellular Localization (e.g., acidic food vacuole)
A defining characteristic of antimalarial 4-aminoquinolines is their massive accumulation in the acidic digestive vacuole of the Plasmodium parasite. nih.govmdpi.com This organelle has a low pH, estimated to be around 4.8-5.2. imrpress.comresearchgate.net 4-aminoquinolines are weak bases, meaning they can exist in both uncharged and charged (protonated) forms. imrpress.comnih.gov The uncharged form can diffuse across the parasite's membranes into the digestive vacuole. imrpress.com
Once inside the acidic environment, the nitrogen atoms on the quinoline ring and the aliphatic side chain become protonated. esr.ienih.gov The resulting charged molecule is less lipophilic and cannot easily diffuse back across the membrane, effectively trapping it inside the vacuole at concentrations thousands of times higher than in the external medium. nih.govnih.govnih.gov This "pH trapping" mechanism is crucial for concentrating the drug at its primary site of action, where it interferes with heme detoxification. imrpress.comnih.gov The basic side chain, such as the hydroxyethylamino group in this compound, is essential for this accumulation process. esr.ie
Data Tables
Table 1: Summary of Molecular Interactions
| Target | Organism/System | Mechanism of Action | Compound Class |
|---|---|---|---|
| Heme / Hemozoin | Plasmodium falciparum | Binds to heme, preventing its polymerization into hemozoin, leading to toxic heme buildup. esr.ietaylorandfrancis.comnih.gov | 4-Aminoquinolines |
| Penicillin Binding Protein (PBP2a) | Staphylococcus aureus (MRSA) | Potential inhibition, leading to disruption of cell wall synthesis. nih.govnih.gov | Quinoline Derivatives |
| P. falciparum Chloroquine Resistance Transporter (PfCRT) | Plasmodium falciparum | Inhibition of transporter function, preventing drug efflux from the digestive vacuole. nih.govnih.gov | 4-Aminoquinolines |
| Dihydroorotate Dehydrogenase (PfDHODH) | Plasmodium falciparum | Inhibition of the enzyme, blocking the essential pyrimidine (B1678525) biosynthesis pathway. nih.govsemanticscholar.org | Quinoline Derivatives |
| Lipoxygenase (LOX) | Host (Human) | Inhibition of the enzyme, reducing the production of pro-inflammatory leukotrienes. nih.govresearchgate.netnih.gov | Quinoline Derivatives |
| DNA Gyrase / Topoisomerase IV | Bacteria | Inhibition of enzyme activity, preventing DNA replication and repair. nih.govmdpi.com | Quinolones |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Amodiaquine (B18356) |
| Ampicillin |
| Arachidonic acid |
| Atorvastatin |
| Atovaquone |
| Benzofuroquinolinium |
| Chloroquine |
| Ciprofloxacin (B1669076) |
| Clindamycin |
| Co-trimoxazole |
| Cycloguanil |
| Desethyl-amodiaquine |
| Dihydroartemisinin |
| Ferroquine |
| Fluoroquinolones |
| Heme (Ferriprotoporphyrin IX) |
| Hemozoin (β-hematin) |
| Indoloquinoline |
| Isoquine |
| Mefloquine |
| Methicillin |
| Minocycline |
| N-bis-desethylamodiaquine |
| Piperaquine |
| Primaquine |
| Pyrimethamine |
| Pyronaridine |
| Quinine (B1679958) |
| Sulfadoxine |
| Tebuquine |
| Tetrahydrofolate |
| Trimethoprim |
| Tyrosine |
| Vancomycin |
| Verapamil |
Molecular Interaction Analysis
The therapeutic and biological activities of this compound and its analogues are intrinsically linked to their specific molecular interactions with biological targets. The nature and strength of these non-covalent interactions, including hydrogen bonding, hydrophobic interactions, halogen contacts, and pi-alkyl interactions, dictate the binding affinity and efficacy of these compounds.
Hydrogen Bonding
Hydrogen bonds are crucial for the molecular recognition and binding of 4-aminoquinoline derivatives to their targets. The presence of both hydrogen bond donors and acceptors in the this compound scaffold, specifically the hydroxyl group and the quinoline nitrogen, facilitates these interactions. For instance, the hydroxyl group in the side chain of hydroxychloroquine (B89500) (HCQ), an analogue of this compound, contributes to its activity. mdpi.com The introduction of an intramolecular hydrogen-bonding motif in the side-chain of 4-aminoquinolines has been shown to enhance activity against drug-resistant P. falciparum. nih.gov
Docking studies of various 4-aminoquinoline derivatives have identified specific hydrogen bonding interactions with target proteins. For example, in studies with Penicillin-Binding Protein (PBP2a), 4-aminoquinoline derivatives were found to form hydrogen bonds with the amino acid residue GLN521. mdpi.com In the crystalline structure of quinolinium-4-carboxylate trihydrate, a related quinoline compound, one N-H...O and six O-H...O hydrogen bonds were observed, demonstrating the capacity of the quinoline scaffold to participate in extensive hydrogen-bonding networks. sigmaaldrich.com
Hydrophobic Interactions
Hydrophobic interactions play a significant role in the binding of 4-aminoquinoline compounds, particularly in their accumulation within cellular compartments and their interaction with protein targets. nih.govnih.gov These interactions involve the nonpolar regions of the quinoline ring system and the alkyl side chains. The efficacy of certain 4-aminoquinoline analogues against chloroquine-resistant strains of parasites has been attributed to their increased hydrophobicity, which allows for greater accumulation in vacuolar lipids. nih.gov
Halogen Contacts
Halogen atoms, such as chlorine, are common substituents in potent 4-aminoquinoline analogues like chloroquine and are known to form specific non-covalent interactions called halogen bonds. nih.gov The 7-chloro group on the quinoline ring is considered critical for the activity of many of these compounds. nih.gov These interactions occur between an electrophilic region on the halogen atom and a nucleophilic site on the target molecule. mdpi.com
Pi-Alkyl Interactions
Pi-alkyl interactions are a type of non-covalent interaction that occurs between a pi system, such as the quinoline ring, and an alkyl group. These interactions are a subset of hydrophobic interactions and contribute to the binding affinity of ligands. Molecular docking analyses of 4-aminoquinoline hybrids have shown that the quinoline ring can participate in π-alkyl interactions with amino acid residues like Ala236 in the binding site of P. falciparum lactate (B86563) dehydrogenase. nih.gov
The presence of additional π-alkyl interactions has been correlated with enhanced inhibitory activity in some 4-aminoquinoline derivatives. mdpi.com These interactions, along with other non-covalent forces, help to orient the ligand within the binding pocket and stabilize the bound conformation. nih.govjchr.org
Interactive Data Tables
Table 1: Summary of Molecular Interactions for 4-Aminoquinoline Analogues
| Interaction Type | Interacting Residue(s) | Protein Target (if specified) | Reference |
|---|---|---|---|
| Hydrogen Bonding | GLN521 | Penicillin-Binding Protein (PBP2a) | mdpi.com |
| Hydrophobic Interactions | ALA601, ILE614 | Penicillin-Binding Protein (PBP2a) | mdpi.com |
| Halogen Contacts | TYR519, THR399 | Penicillin-Binding Protein (PBP2a) | mdpi.com |
| Pi-Alkyl Interactions | Ala236 | P. falciparum lactate dehydrogenase | nih.gov |
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-aminoquinoline |
| 6-chlorocyclopentaquinolinamine |
| 2-fluorocycloheptaquinolinamine |
| 7-chlorophenylquinolinamine |
| Amodiaquine |
| Chloroquine |
| Hydroxychloroquine |
| Primaquine |
| Mefloquine |
Structure Activity Relationship Sar Studies of 4 2 Hydroxyethyl Aminoquinoline Derivatives
Impact of Substituents on the Quinoline (B57606) Ring System (e.g., at the 7-position)
The nature and position of substituents on the quinoline ring system are critical determinants of the biological activity of 4-aminoquinoline (B48711) derivatives. The 7-position, in particular, has been a major focus of SAR studies.
Research has consistently shown that the presence of an electron-withdrawing group at the 7-position of the quinoline ring is crucial for potent antimalarial activity. youtube.comyoutube.com Halogens, such as chlorine, bromine, or iodine, at this position are common features in active compounds. nih.gov For instance, the 7-chloro group is a key structural component of highly active antimalarial drugs like chloroquine (B1663885). youtube.com The electron-withdrawing nature of these substituents is believed to enhance the compound's ability to inhibit hemozoin formation, a critical process in the malaria parasite's lifecycle. researchgate.net
Studies have demonstrated a correlation between the electron-withdrawing capacity of the substituent at the 7-position (as measured by the Hammett constant) and the β-hematin inhibitory activity of the derivatives. nih.govresearchgate.net Stronger electron-withdrawing groups generally lead to stronger inhibition. researchgate.net However, not all electron-withdrawing groups are equally effective; for example, a fluorine atom at the 7-position does not confer the same level of activity as other halogens. nih.gov
Furthermore, the introduction of bulky or aromatic groups at the 7-position has been explored. While some modifications, such as a phenylether substituent, have shown potent antimalarial activity against multi-drug resistant strains, the general consensus is that a small, electron-withdrawing group like chlorine or a trifluoromethyl group is optimal for high potency. nih.gov Any substitution at the C-8 position of the quinoline ring has been shown to abolish the activity of the compound. youtube.com
Table 1: Impact of 7-Position Substituents on Antiplasmodial Activity
| 7-Position Substituent | Electron-Withdrawing Nature | General Impact on Antiplasmodial Activity | Reference |
|---|---|---|---|
| Chlorine (Cl) | Strong | High potency | youtube.comyoutube.com |
| Bromine (Br) | Strong | Active | nih.gov |
| Iodine (I) | Strong | Active | nih.gov |
| Fluorine (F) | Strong | Less active than other halogens | nih.gov |
| Trifluoromethyl (CF3) | Very Strong | Potent | nih.gov |
| Nitro (NO2) | Very Strong | Lowered pKa, affecting accumulation | nih.govresearchgate.net |
| Amino (NH2) | Electron-Donating | Reduced activity | nih.govresearchgate.net |
| Methyl (CH3) at C-3 | - | Decreased activity | youtube.com |
| No substituent at C-8 | - | Essential for activity | youtube.com |
Role of the N-Alkyl Side Chain Length and Branching
The N-alkyl side chain attached at the 4-position of the quinoline ring plays a pivotal role in the molecule's pharmacokinetic and pharmacodynamic properties. The length and branching of this side chain significantly influence the compound's antimalarial activity.
A dialkylaminoalkyl side chain is generally considered essential for maximum activity. slideshare.net The optimal length of the carbon chain between the two nitrogen atoms (the one attached to the quinoline ring and the terminal one) is typically between two to five carbons. youtube.compharmacy180.com For instance, the four-carbon side chain in chloroquine is considered optimal for its antimalarial activity. youtube.com
Side chain lengths that are either too short (less than or equal to three carbons) or too long (greater than or equal to ten carbons) have been identified as necessary, but not sufficient, for activity against chloroquine-resistant parasites. nih.gov The incorporation of an aromatic ring within the side chain, as seen in amodiaquine (B18356), can lead to reduced toxicity while maintaining activity. youtube.comslideshare.net
Branching of the alkyl chain can also modulate activity. The introduction of bulky, non-planar substituents, such as a tert-butyl or cyclohexyl group, on the side chain has been shown to substantially decrease antimalarial activity. acs.org Conversely, alkyl groups with a three-carbon backbone and no more than one branch can result in optimal antimalarial activity. acs.org
Table 2: Influence of N-Alkyl Side Chain Characteristics on Antimalarial Activity
| Side Chain Feature | Example Compound/Modification | Impact on Activity | Reference |
|---|---|---|---|
| Optimal Length (2-5 carbons) | Chloroquine (4-carbon chain) | High potency | youtube.compharmacy180.com |
| Shorter/Longer Chains | Side chains ≤3 or ≥10 carbons | Necessary for activity against resistant strains | nih.gov |
| Aromatic Ring Incorporation | Amodiaquine | Reduced toxicity, maintained activity | youtube.comslideshare.net |
| Bulky, Non-planar Substituents | N-tert-butyl, cyclohexyl groups | Decreased activity | acs.org |
| Optimal Branching | Propyl/isopropyl derivatives | Most active in a series of alkyl Mannich bases | lstmed.ac.uk |
Influence of the Terminal Amino Functionality and Hydroxyl Group
The terminal amino group of the side chain is a critical pharmacophore for the biological activity of 4-aminoquinolines. This basic nitrogen is essential for the accumulation of the drug in the acidic food vacuole of the malaria parasite, a process known as pH trapping. nih.govresearchgate.net The protonation of this tertiary amino group is a key factor in this accumulation. esr.ie
The nature of the substitution on this terminal nitrogen also influences activity. For example, the two ethyl groups attached to the terminal tertiary amine in chloroquine are considered essential for its optimal activity. youtube.com Modifications to these substituents can impact both potency and metabolic stability. Replacing the diethylamino group with a tert-butylamino group has been shown to increase antimalarial activity, particularly against chloroquine-resistant strains, by preventing metabolic dealkylation. acs.orgresearchgate.net
The introduction of a hydroxyl group can also have a significant effect. The substitution of a hydroxyl group on one of the terminal ethyl groups, as in hydroxychloroquine (B89500), results in a compound with lower toxicity compared to chloroquine. youtube.commdpi.com This modification can reduce the toxicity of the compound. youtube.com However, replacing the terminal N-diethylamino group with a hydroxyl-methyl moiety in amodiaquine analogs led to a significant decrease in leishmanicidal activity, highlighting the importance of the basic terminal amine for certain biological activities. frontiersin.org
Correlation between Physicochemical Parameters and Biological Outcomes (e.g., lipophilicity, pKa)
The biological activity of 4-(2-Hydroxyethyl)aminoquinoline derivatives is closely linked to their physicochemical properties, particularly their lipophilicity and acid-base dissociation constant (pKa). These parameters govern the drug's absorption, distribution, and ability to reach its target site.
Electron-withdrawing groups at the 7-position of the quinoline ring have been shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the alkyl side chain. nih.govresearchgate.net For example, the quinoline nitrogen pKa can range from 6.28 in a nitro-substituted derivative to 8.36 in an amino-substituted one. nih.gov The pKa of the terminal amino group is crucial for the accumulation of the drug in the parasite's acidic food vacuole. nih.gov However, a direct correlation between pKa and antimalarial activity is not always observed.
Table 3: Physicochemical Parameters and their Influence on Biological Activity
| Physicochemical Parameter | Structural Modification | Impact on Parameter | Consequence for Biological Activity | Reference |
|---|---|---|---|---|
| pKa (Quinoline Nitrogen) | Electron-withdrawing group at 7-position | Lowers pKa | Affects pH trapping and accumulation | nih.govresearchgate.net |
| pKa (Terminal Amino Group) | Electron-withdrawing group at 7-position | Lowers pKa | Influences accumulation in acidic food vacuole | nih.govresearchgate.net |
| Lipophilicity | Lipophilic group at 7-position | Increases lipophilicity | Can enhance hematin affinity and antimalarial activity | nih.govresearchgate.net |
SAR for Specific Biological Targets (e.g., antiplasmodial, antibacterial)
The SAR of 4-aminoquinoline derivatives has been extensively studied for their antiplasmodial activity. Key structural features for potent activity against Plasmodium falciparum include a halogen at the 7-position of the quinoline ring, a protonatable nitrogen at position 1 of the ring, and a second protonatable nitrogen at the end of the side chain. nih.gov The presence of an aromatic bulky group with optimal lipophilicity has been suggested as an important requirement for antimalarial activity in some derivative series. researchgate.net
In addition to their antimalarial effects, 4-aminoquinoline derivatives have also been investigated for their antibacterial properties. SAR studies in this area have indicated that aromatic bulky substituents have a greater contribution to antibacterial activity than aliphatic non-bulky groups. researchgate.net For instance, certain 4-aminoquinoline-hydrazone derivatives have demonstrated significant antibacterial efficacy. mdpi.com Docking studies have suggested that these compounds can bind to bacterial enzymes like Penicillin-Binding Protein 2a (PBP2a) through hydrophobic interactions and hydrogen bonding. mdpi.com The presence of a bulky structure in some derivatives, however, may hinder binding to the target site and result in weaker activity. mdpi.com
For leishmanicidal activity, the presence of a basic terminal amine in the side chain is considered essential. frontiersin.org The incorporation of an amine or an amino acid at the terminal position has been shown to be important for activity against Leishmania donovani. frontiersin.org
Computational and Theoretical Investigations of 4 2 Hydroxyethyl Aminoquinoline and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of 4-aminoquinoline (B48711) derivatives. These studies provide a foundational understanding of the molecule's behavior at a quantum level.
DFT methods are employed to optimize the molecular geometry of these compounds, predicting bond lengths, bond angles, and dihedral angles. For instance, studies on related 4-amino-2-methylquinoline have used DFT with B3LYP/6-31G** and 6-311++G** basis sets to achieve good correlation between theoretical and experimental vibrational frequencies obtained from FTIR and FT-Raman spectra. nih.gov Such analyses also investigate the influence of substituents, like the amino and methyl groups, on the quinoline (B57606) skeletal modes. nih.gov
A key aspect of DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule. figshare.com For example, in a study of isoquinoline, the HOMO-LUMO gap was calculated to be 3.78 eV, indicating its stability. figshare.com These calculations help in understanding how the electronic properties of 4-(2-Hydroxyethyl)aminoquinoline analogues might contribute to their biological activity. figshare.comafricaresearchconnects.com
Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps are vital for predicting how a molecule will interact with biological targets, identifying regions prone to electrophilic and nucleophilic attack. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to ligand-receptor binding.
Quantum chemical studies have also been applied to investigate the structural features of 4-aminoquinazoline derivatives as inhibitors of Aurora A and B kinases, highlighting the role of these computational methods in drug design. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. For 4-aminoquinoline derivatives, docking studies have been pivotal in identifying potential biological targets and elucidating their binding modes.
In the context of antimalarial research, analogues of this compound have been docked into the active site of Plasmodium falciparum lactate (B86563) dehydrogenase (pLDH), a potential molecular target. nih.gov For example, a hybrid of pyrano[2,3-c]pyrazole and 4-aminoquinoline showed a high binding energy with pLDH, suggesting it as a potential target for its antimalarial activity. nih.gov Similarly, docking studies of isoindoline-1,3-dione-4-aminoquinolines with heme have been conducted to understand their mechanism of action against malaria. nih.gov
In the search for treatments for Alzheimer's disease, molecular docking has revealed that certain 4-aminoquinoline derivatives can act as mixed-type inhibitors of acetylcholinesterase (AChE). nih.gov These simulations show the compound binding to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov
Furthermore, docking studies have been employed to investigate the potential of 4-anilinoquinazoline (B1210976) derivatives as DNA gyrase inhibitors, with some compounds showing favorable binding energies. researchgate.net In cancer research, docking of 4-phenyl-2-quinolone derivatives into the colchicine-binding pocket of tubulin has been used to explain their potential anticancer mechanisms. nih.gov
The results of these simulations are often quantified by a docking score, which estimates the binding affinity. The analysis of the docked poses reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein.
| Compound/Analogue Class | Protein Target | Key Findings from Docking | Potential Application |
|---|---|---|---|
| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrids | P. falciparum lactate dehydrogenase (pLDH) | High binding energy recorded for the most active hybrid (4b). nih.gov | Antimalarial |
| Isoindoline-1,3-dione-4-aminoquinolines | Heme | Docking studies performed on active compounds to understand interaction. nih.gov | Antimalarial |
| 4-Aminoquinoline derivatives with hydroxamic acid terminal | Acetylcholinesterase (AChE) | Compound 7r identified as a mixed-type inhibitor. nih.gov | Alzheimer's Disease |
| 4-Anilinoquinazoline derivatives | DNA gyrase (PDB: 1KZN) | Compound 4c showed the lowest binding energy (-8.16 Kcal/mol). researchgate.net | Antibacterial |
| 4-Phenyl-2-quinolone derivatives | Tubulin (colchicine-binding pocket) | Docking used to explain possible anticancer mechanisms. nih.gov | Anticancer |
| 4-Aminoquinolines (various) | SARS-CoV-2 proteins (e.g., proteases, spike protein) | Amopyroquine, mefloquine, and others showed high binding affinities. researchgate.net | Antiviral |
In Silico Prediction of Mechanism of Action
Computational methods are powerful tools for predicting the mechanism of action of drug candidates. By combining data from quantum chemical calculations and molecular docking, researchers can formulate hypotheses about how a compound exerts its biological effects at the molecular level.
For 4-aminoquinoline-based antimalarials, the proposed mechanism often involves the inhibition of hemozoin formation. Computational studies, including DFT and docking, support this by demonstrating that these compounds can complex with heme (ferriprotoporphyrin IX), thereby preventing its polymerization into hemozoin, which is toxic to the parasite. nih.gov Heme-binding studies, complemented by DFT, have been used to delineate this mechanism for potent isoindoline-1,3-dione-4-aminoquinolines. africaresearchconnects.comnih.gov
In the context of Alzheimer's disease, in silico studies combined with enzyme kinetics have shown that certain 4-aminoquinoline derivatives inhibit cholinesterases. nih.gov The computational models predict how these molecules interact with the active site of the enzyme, leading to the observed inhibition. nih.gov
For potential anticancer agents, such as 4-phenyl-2-quinolone derivatives, molecular docking helps to elucidate their mechanism by showing how they might disrupt microtubule dynamics by binding to tubulin. nih.gov Similarly, for antibacterial 4-anilinoquinazoline derivatives, docking simulations suggest that their mechanism may involve the inhibition of DNA gyrase, a crucial bacterial enzyme. researchgate.net
In silico studies have also been used to explore the potential of 4-aminoquinolines against viral targets. For example, various 4-aminoquinolines were computationally screened against key structural and non-structural proteins of SARS-CoV-2, suggesting that their mechanism could involve the inhibition of viral entry and replication. researchgate.net
Computational Analysis of Binding Affinity and Molecular Properties
Beyond predicting binding modes, computational analysis provides quantitative estimates of binding affinity and evaluates key molecular properties related to pharmacokinetics.
Binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is a crucial metric for predicting the potency of a drug candidate. While docking scores provide a rapid estimation, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used for more accurate calculations. For example, the binding affinities of various 4-aminoquinolines to SARS-CoV-2 proteins were computed using AutoDock Vina. researchgate.net
In addition to binding affinity, a wide range of molecular properties, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), can be predicted using computational tools. Servers like SwissADME are used to calculate physicochemical properties such as molecular weight, lipophilicity (logP), water solubility, and the number of hydrogen bond donors and acceptors. researchgate.net These properties are evaluated against established guidelines like Lipinski's Rule of Five to assess a compound's "drug-likeness." researchgate.net
For example, ADME predictions for new 4-aminoquinoline derivatives designed for Alzheimer's disease indicated that the lead compounds have suitable pharmacokinetic and drug-like properties. nih.gov Similarly, for 4-phenyl-2-quinolone anticancer candidates, ADMET (ADME plus Toxicity) profiles were predicted to evaluate their potential for further development. nih.gov These analyses revealed good drug-likeness and bioavailability, although they also flagged potential risks such as mutagenicity, which would require further investigation. nih.gov
| Compound Class | Computational Method | Properties Analyzed | Key Findings |
|---|---|---|---|
| 4-Aminoquinoline derivatives for AD | ADME Prediction | Pharmacokinetics, drug-likeness | Lead compounds (7r, 7f) showed suitable properties. nih.gov |
| 4-Aminoquinolines for COVID-19 | AutoDock Vina, SwissADME | Binding energies, physicochemical properties (ADME) | Amopyroquine and others showed high binding affinities and good drug-like properties. researchgate.net |
| 4-Phenyl-2-quinolone derivatives | ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | Good drug-likeness and bioavailability, but potential for AMES toxicity. nih.gov |
| Isoindoline-dione-4-aminoquinolines | DFT | Interaction energy with Heme | Structure of the complex between Heme and the ligand was established. nih.gov |
Analytical Characterization Methodologies for 4 2 Hydroxyethyl Aminoquinoline Research
Spectroscopic Techniques for Structural Elucidation
The determination of the precise chemical structure of 4-(2-hydroxyethyl)aminoquinoline and its derivatives is accomplished through a combination of spectroscopic methods. Each technique provides unique insights into the molecular architecture, and together they offer a complete picture of the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone for structural analysis, providing detailed information about the carbon-hydrogen framework. nih.gov In ¹H NMR spectra, characteristic peaks reveal the arrangement of hydrogen atoms, while ¹³C NMR spectra identify the different carbon environments within the molecule. For instance, the spectral data for derivatives of 4-aminoquinoline (B48711) are instrumental in confirming the successful synthesis and structural integrity of the compounds. nih.gov
Fourier-Transform Infrared Spectroscopy (FT-IR) is employed to identify the functional groups present in the molecule. The FT-IR spectrum of a 4-aminoquinoline derivative will exhibit characteristic absorption bands corresponding to N-H, C-H, C=N, and C=C vibrations, confirming the presence of the quinoline (B57606) core and the amino side chain. mdpi.comindexcopernicus.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum is useful for confirming the presence of the quinoline chromophore and can be used to monitor reactions or assess the purity of the compound. indexcopernicus.com
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of the compound and for obtaining information about its fragmentation pattern. nih.gov Techniques like Fast Atom Bombardment (FAB-MS) and High-Resolution Mass Spectrometry (HR-MS) are used to confirm the elemental composition of synthesized 4-aminoquinoline derivatives with high accuracy. nih.govmdpi.com
Table 1: Spectroscopic Data for Characterization of 4-Aminoquinoline Derivatives
| Spectroscopic Technique | Information Obtained | Reference |
| ¹H NMR | Elucidates the proton environment and connectivity. | nih.gov |
| ¹³C NMR | Determines the carbon skeleton of the molecule. | mdpi.comindexcopernicus.com |
| FT-IR | Identifies the presence of specific functional groups. | mdpi.comindexcopernicus.com |
| UV-Vis | Confirms the presence of the quinoline chromophore. | indexcopernicus.com |
| Mass Spectrometry (MS/HR-MS) | Determines the molecular weight and elemental composition. | nih.govmdpi.com |
Chromatographic Purification and Analysis Methods
Following synthesis, this compound and its analogs exist in a crude mixture containing unreacted starting materials, byproducts, and the desired product. Chromatographic techniques are indispensable for isolating and purifying the target compound.
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. magritek.comnih.govecronicon.net By spotting a small amount of the reaction mixture on a TLC plate and developing it with a suitable solvent, researchers can visualize the separation of the different components under UV light or with a staining agent. magritek.comecronicon.net This allows for a quick assessment of the reaction's completion and the purity of the product. ecronicon.net
Column Chromatography is the primary method for purifying larger quantities of the synthesized compounds. magritek.comecronicon.net The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. magritek.com The different components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation and collection as purified fractions. magritek.comunibo.it The purity of the collected fractions is often verified by TLC. magritek.com
Table 2: Chromatographic Methods for 4-Aminoquinoline Derivatives
| Chromatographic Technique | Application | Key Features | Reference |
| Thin Layer Chromatography (TLC) | Reaction monitoring, purity assessment, solvent system determination. | Rapid, requires small sample volume, versatile. | magritek.comnih.govecronicon.net |
| Column Chromatography | Preparative purification of synthesized compounds. | Scalable for larger quantities, allows for high-resolution separation. | magritek.comecronicon.netunibo.it |
In Vitro Assay Development for Biological Activity Screening
To evaluate the potential therapeutic applications of this compound and its derivatives, a variety of in vitro assays are employed. These assays provide crucial data on the biological activity of the compounds against various pathogens.
Minimum Inhibitory Concentration (MIC) is a fundamental assay in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. mdpi.com For 4-aminoquinoline derivatives, this assay is used to quantify their antibacterial and antifungal potency. For example, the MIC of a 4-aminoquinoline derivative against Staphylococcus aureus was determined to be 0.25 mM, indicating its potential as an antibacterial agent. mdpi.com
Well Diffusion Method is another common technique for assessing antimicrobial activity. In this assay, wells are made in an agar (B569324) plate inoculated with a specific microorganism, and the test compound is placed in the wells. The compound diffuses into the agar, and if it is effective, it will create a zone of inhibition where the microorganism cannot grow. The size of this zone is indicative of the compound's antimicrobial potency.
Parasite Viability Assays are critical for screening compounds with potential antimalarial or antileishmanial activity. usda.govnih.gov These assays measure the ability of a compound to kill or inhibit the growth of parasites like Plasmodium falciparum (the causative agent of malaria) or Leishmania species. nih.govusda.gov For example, a 4-aminoquinoline analog demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with IC₅₀ values (the concentration required to inhibit 50% of parasite growth) of 7.5 nM and 19.2 nM, respectively. usda.gov Another assay measures the inhibition of hemozoin formation, a critical process for the survival of the malaria parasite, with a potent analog showing an IC₅₀ of 1.1 µM. usda.gov
Table 3: In Vitro Assays for Biological Activity of 4-Aminoquinoline Derivatives
| Assay | Purpose | Example Finding | Reference |
| Minimum Inhibitory Concentration (MIC) | Determines the lowest concentration that inhibits microbial growth. | A 4-aminoquinoline derivative showed an MIC of 0.25 mM against S. pyogenes. | mdpi.com |
| Well Diffusion Method | Qualitatively assesses antimicrobial activity by measuring zones of inhibition. | N/A | |
| Parasite Viability Assays | Quantifies the antiparasitic activity against pathogens like Plasmodium and Leishmania. | A cyclen analog of chloroquine (B1663885) displayed an IC₅₀ of 7.5 nM against a chloroquine-sensitive P. falciparum strain. | usda.gov |
| Hemozoin Inhibition Assay | Measures the inhibition of a key metabolic pathway in the malaria parasite. | A 4-aminoquinoline analog inhibited hemozoin formation with an IC₅₀ of 1.1 µM. | usda.gov |
Future Perspectives and Research Gaps for 4 2 Hydroxyethyl Aminoquinoline and Its Derivatives
Design and Synthesis of Next-Generation Hybrid Compounds
The creation of hybrid molecules, which combine the 4-aminoquinoline (B48711) core with other pharmacologically active moieties, presents a compelling strategy for developing multifunctional drugs. nih.govnih.gov This approach aims to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce off-target effects.
Future research should focus on the rational design and synthesis of novel hybrid compounds incorporating the 4-(2-Hydroxyethyl)aminoquinoline scaffold. The exploration of diverse molecular linkers and a wide array of synergistic pharmacophores will be crucial. For instance, combining the 4-aminoquinoline core with moieties known for their anticancer, antimicrobial, or anti-inflammatory properties could lead to the discovery of potent and selective therapeutic agents. nih.gov
Recent advancements in synthetic methodologies, such as multicomponent reactions and flow chemistry, can be leveraged to streamline the synthesis of these complex hybrid molecules. nih.govfrontiersin.org These techniques offer advantages in terms of efficiency, scalability, and the ability to generate diverse chemical libraries for high-throughput screening.
A critical research gap lies in the systematic evaluation of structure-activity relationships (SAR) for these hybrid compounds. A deeper understanding of how different structural modifications influence biological activity is essential for optimizing lead compounds and designing more effective drugs.
Strategies to Combat Drug Resistance in Pathogens
The emergence of drug-resistant pathogens is a significant global health threat, necessitating the development of new therapeutic strategies. nih.govbiotech-asia.org Derivatives of this compound have shown potential in overcoming resistance mechanisms in various pathogens, including the malaria parasite. nih.gov
Future research should be directed towards several key areas to effectively combat drug resistance:
Elucidation of Resistance Mechanisms: A thorough understanding of the molecular mechanisms by which pathogens develop resistance to 4-aminoquinoline derivatives is paramount. This knowledge will inform the design of new compounds that can evade or overcome these resistance mechanisms.
Development of Resistance-Modulating Agents: The synthesis and evaluation of compounds that can reverse or inhibit resistance mechanisms in pathogens is a promising avenue. These agents could be used in combination with existing drugs to restore their efficacy.
Combination Therapy: Investigating the synergistic effects of this compound derivatives with other antimicrobial agents is a crucial strategy. nih.gov Combination therapies can enhance efficacy, reduce the likelihood of resistance development, and broaden the spectrum of activity. nih.gov
A significant research gap is the limited number of studies focused specifically on the activity of this compound and its derivatives against a wide range of drug-resistant pathogens. Expanding the scope of biological evaluation is essential to uncover their full therapeutic potential.
Exploration of Novel Therapeutic Applications and Multitarget Approaches
While 4-aminoquinolines are historically known for their antimalarial activity, recent studies have highlighted their potential in other therapeutic areas, including cancer and leishmaniasis. nih.govfrontiersin.orgfrontiersin.orgnih.gov The ability of these compounds to interact with multiple biological targets opens up new avenues for drug development. nih.gov
Future research should systematically explore the therapeutic potential of this compound and its derivatives in a broader range of diseases. This includes, but is not limited to:
Oncology: Investigating their efficacy against various cancer cell lines and in preclinical cancer models.
Infectious Diseases: Evaluating their activity against a wider spectrum of bacteria, fungi, and viruses.
Inflammatory Disorders: Assessing their potential as anti-inflammatory agents.
The development of multitarget drugs, which can simultaneously modulate several disease-related pathways, is a rapidly growing field. nih.gov The 4-aminoquinoline scaffold is well-suited for the design of such agents. Future efforts should focus on designing and synthesizing derivatives with tailored polypharmacology to achieve enhanced therapeutic outcomes in complex diseases.
A key research gap is the lack of comprehensive in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds for novel therapeutic applications.
Advanced Computational Modeling for Rational Drug Design and Optimization
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. The application of these methods to this compound and its derivatives can significantly accelerate the drug development process.
Future research should leverage advanced computational techniques, such as:
Molecular Docking and Dynamics Simulations: To predict the binding modes of these compounds with their biological targets and to understand the molecular basis of their activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that can guide the design of new derivatives with improved potency and selectivity.
Virtual Screening: To identify novel hit compounds from large chemical databases.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess the drug-like properties of new compounds early in the discovery pipeline.
A significant research gap is the limited availability of high-quality experimental data to build and validate robust computational models for this class of compounds. Generating more experimental data on their biological activities and physicochemical properties is crucial for the successful application of computational methods.
Q & A
Q. What are the established synthetic routes for 4-(2-Hydroxyethyl)aminoquinoline, and how do reaction conditions influence yield?
this compound derivatives are typically synthesized via cyclization or condensation reactions. A common approach involves:
- Cyclization of o-substituted anilines with carbonyl compounds under acidic or basic conditions .
- Reductive amination of pre-functionalized quinoline precursors using agents like NaBH3CN, which preserves sensitive functional groups (e.g., hydroxyls) .
- Side-chain modifications : Introducing the 2-hydroxyethyl group via alkylation of 4-aminoquinoline intermediates with ethylene oxide or chloroethanol .
Q. Key factors affecting yield :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps.
- Temperature : Cyclization reactions often require reflux (80–120°C) for 6–12 hours .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution in quinoline ring formation .
Q. How can researchers validate the structure of this compound derivatives experimentally?
Structural validation relies on a combination of techniques:
Q. What biological assays are suitable for preliminary evaluation of this compound derivatives?
- Antimicrobial activity :
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
- Enzyme inhibition : Fluorescence-based assays targeting Plasmodium falcipain-2 or Mycobacterium enoyl-ACP reductase .
Advanced Research Questions
Q. How do computational methods like molecular docking enhance the design of this compound-based inhibitors?
- Target identification : Docking studies (e.g., AutoDock4) predict binding modes to enzymes like SARS-CoV-2 main protease (Mpro) or Plasmodium dihydroorotate dehydrogenase .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups at C-6) with bioactivity .
- Free energy calculations (MM/PBSA) : Estimates binding affinity changes upon introducing the 2-hydroxyethyl group .
Q. What strategies address contradictory bioactivity data in 4-aminoquinoline derivatives?
Contradictions often arise from:
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?
- Key SAR findings :
- Tactics for optimization :
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- Sample preparation :
- Chromatographic separation :
Q. What are the limitations of current synthetic methods for this compound derivatives?
- Low regioselectivity : Competing reactions at C-2 vs. C-4 in quinoline alkylation .
- Scalability issues : Batch reactors struggle with exothermic steps (e.g., Friedländer cyclization) .
- Green chemistry gaps : Solvent-intensive steps (e.g., DCM in column chromatography) require replacement with DES (deep eutectic solvents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
